molecular formula C12H9N9 B2913837 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine CAS No. 14445-75-1

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine

Cat. No.: B2913837
CAS No.: 14445-75-1
M. Wt: 279.267
InChI Key: XCGAYRKEBXJPJG-UHFFFAOYSA-N
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Description

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with three imidazole groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The imidazole groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The imidazole groups can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. Additionally, the triazine ring can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

  • 2,4,6-Tris(1H-imidazol-1-yl)-1,3,5-triazine
  • 2,4,6-Tris(1H-1,2,4-triazol-1-yl)-1,3,5-triazine
  • 3,5-Bis(1H-imidazol-1-yl)pyridine

Uniqueness: 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of three imidazole groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2,4,6-tri(imidazol-1-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGAYRKEBXJPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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